molecular formula Cl10H4K4O2Ru2 B568513 Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate CAS No. 123359-44-4

Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate

Cat. No.: B568513
CAS No.: 123359-44-4
M. Wt: 749.1 g/mol
InChI Key: SXFJYSYNSKQNRL-UHFFFAOYSA-D
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Description

Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate is a chemical compound with the linear formula K4[(RuCl5)2O] · xH2O . It has a molecular weight of 729.06 . The compound is typically available in powder form .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula K4[(RuCl5)2O] · xH2O . This indicates that the compound consists of potassium (K), ruthenium (Ru), chlorine (Cl), oxygen (O), and hydrogen (H) atoms.


Physical and Chemical Properties Analysis

This compound is a powder . The compound has a molecular weight of 729.06 . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.

Scientific Research Applications

  • Study of Ruthenium(IV) Behavior : A study investigated the behavior of a kinetically inert form of ruthenium(IV), specifically μ-oxo-bis-[pentachlororuthenate(IV)] ion in aqueous alcohol solutions under microwave radiation. This research could be indirectly relevant to understanding the properties and potential applications of Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate (Bashilov, Fedorova, & Runov, 2000).

  • Hydration and Hydrolysis in Aqueous Solution : Another study explored the hydration and hydrolysis of thorium(IV) in aqueous solution and the structures of two crystalline thorium(IV) hydrates. Although not directly about this compound, it provides insights into the behavior of complex inorganic salts in solution, which could be analogous to the compound (Torapava, Persson, Eriksson, & Lundberg, 2009).

  • Raman Resonance Excitation Profile : Research on the resonance Raman spectra of potassium μ-oxobis[pentacyanomanganate(III)] cyanide might provide comparative data for understanding the spectroscopic properties of this compound. Such studies can be crucial for determining the structural and electronic properties of similar complex compounds (Jubert, Varetti, Nakamoto, Sala, & Aymonino, 1987).

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to rinse cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) . The compound is non-combustible (Storage Class Code 13) .

Properties

CAS No.

123359-44-4

Molecular Formula

Cl10H4K4O2Ru2

Molecular Weight

749.1 g/mol

IUPAC Name

tetrapotassium;pentachlororuthenium(2-);dihydrate

InChI

InChI=1S/10ClH.4K.2H2O.2Ru/h10*1H;;;;;2*1H2;;/q;;;;;;;;;;4*+1;;;2*+3/p-10

InChI Key

SXFJYSYNSKQNRL-UHFFFAOYSA-D

SMILES

O.O.Cl[Ru-2](Cl)(Cl)(Cl)Cl.Cl[Ru-2](Cl)(Cl)(Cl)Cl.[K+].[K+].[K+].[K+]

Canonical SMILES

O.O.Cl[Ru-2](Cl)(Cl)(Cl)Cl.Cl[Ru-2](Cl)(Cl)(Cl)Cl.[K+].[K+].[K+].[K+]

Origin of Product

United States

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